(1-ethyl-1H-benzimidazol-2-yl)methyl 1-methyl-1H-benzimidazol-2-yl sulfide
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Overview
Description
1-ethyl-2-[[(1-methyl-2-benzimidazolyl)thio]methyl]benzimidazole is a member of benzimidazoles.
Scientific Research Applications
Antibacterial Properties
1-Ethyl-2-[[(1-methyl-2-benzimidazolyl)thio]methyl]benzimidazole and its derivatives have been studied for their antibacterial properties. A notable research found that certain derivatives exhibit selective antibacterial potency against Helicobacter spp. and have been modified to remove proton pump inhibitor activity while retaining antibacterial potency (Kühler et al., 2002).
Antimicrobial Agents
Further research has explored the synthesis of benzimidazole derivatives for antimicrobial applications. These derivatives have been shown to possess good antimicrobial activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for treating microbial infections (Shinde & Raskar, 2019).
Anti-Inflammatory and Analgesic Responses
Investigations into the pharmacological effects of benzimidazole derivatives have identified compounds with significant anti-inflammatory and analgesic responses. This research opens avenues for their potential use in managing pain and inflammation (Mariappan et al., 2011).
H1-Antihistaminic Activity
Benzimidazole derivatives have also been synthesized and tested for H1-antihistaminic activity. Certain derivatives have shown potent activity, suggesting their potential use in treating allergic reactions (Iemura et al., 1986).
Antineoplastic and Antifilarial Agents
Research indicates that benzimidazole derivatives can act as potential antineoplastic and antifilarial agents. Some compounds in this category have demonstrated significant growth inhibition in cancer cell lines and antifilarial activity against various parasites (Ram et al., 1992).
In Vitro Anticancer Screening
Benzimidazole derivatives have been synthesized and screened for in vitro anticancer activity. Some of these compounds have shown cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents (Varshney et al., 2015).
Properties
Molecular Formula |
C18H18N4S |
---|---|
Molecular Weight |
322.4g/mol |
IUPAC Name |
1-ethyl-2-[(1-methylbenzimidazol-2-yl)sulfanylmethyl]benzimidazole |
InChI |
InChI=1S/C18H18N4S/c1-3-22-16-11-7-5-9-14(16)19-17(22)12-23-18-20-13-8-4-6-10-15(13)21(18)2/h4-11H,3,12H2,1-2H3 |
InChI Key |
HBEOXHJIXRVGHQ-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2N=C1CSC3=NC4=CC=CC=C4N3C |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1CSC3=NC4=CC=CC=C4N3C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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